

A Technical Guide to DNP-PEG12-acid: Suppliers, Purity, and Applications

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Compound of Interest		
Compound Name:	DNP-PEG12-acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DNP-PEG12-acid**, a versatile bifunctional molecule widely utilized in biomedical research and drug development. This document details commercially available sources, purity specifications, and key applications, with a focus on its role as a hapten for immunological studies and as a PEGylated linker for bioconjugation.

DNP-PEG12-acid: Compound Profile

DNP-PEG12-acid, or 2,4-Dinitrophenyl-Polyethylene Glycol (12 units)-acid, is a chemical compound featuring a dinitrophenyl (DNP) group at one end and a carboxylic acid at the other, connected by a 12-unit polyethylene glycol (PEG) spacer. The DNP group serves as a well-established hapten, capable of eliciting a strong antibody response when conjugated to a larger carrier molecule.[1] The hydrophilic PEG linker enhances solubility and reduces the immunogenicity of the conjugated molecule.[2] The terminal carboxylic acid allows for covalent attachment to primary amine groups on proteins, peptides, or other biomolecules through the formation of a stable amide bond.[3]

Commercial Suppliers and Purity Specifications

A variety of suppliers offer **DNP-PEG12-acid**, with purity levels generally suitable for research and preclinical development. The following table summarizes the key specifications from several prominent vendors.



Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number
Vector Labs	QBD-10398	> 98%	783.82	1334178-00-5
BroadPharm	BP-22398	98%	783.8	1334178-00-5
Precise PEG	AG-2705	> 96%	783.82	1334178-00-5
AxisPharm	AP12229	≥ 95%	783.82	1334178-00-5
Santa Cruz Biotechnology	sc-226500	-	783.82	1334178-00-5
Advanced ChemTech	MDP398	-	783.82	854753-78-9

Note: Purity specifications and CAS numbers may vary by lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols: Hapten-Carrier Conjugation

The primary application of **DNP-PEG12-acid** is the creation of immunogenic conjugates for antibody production and immunoassay development. The following protocol outlines a general procedure for conjugating **DNP-PEG12-acid** to a carrier protein containing lysine residues (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)).

Objective: To covalently conjugate **DNP-PEG12-acid** to a carrier protein via amide bond formation.

Materials:

DNP-PEG12-acid

- Carrier Protein (e.g., BSA, KLH)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4



- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Dialysis or Desalting Column (e.g., Sephadex G-25)

Procedure:

- Carrier Protein Preparation: Dissolve the carrier protein in the Coupling Buffer to a final concentration of 5-10 mg/mL.
- DNP-PEG12-acid Stock Solution: Dissolve DNP-PEG12-acid in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
- Activation of Carboxylic Acid:
 - In a separate tube, add a 10-50 fold molar excess of DNP-PEG12-acid (relative to the carrier protein) to the Activation Buffer.
 - Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS)
 relative to the DNP-PEG12-acid.
 - Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of DNP-PEG12-acid.
- Conjugation Reaction:
 - Immediately add the activated **DNP-PEG12-acid** solution to the carrier protein solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

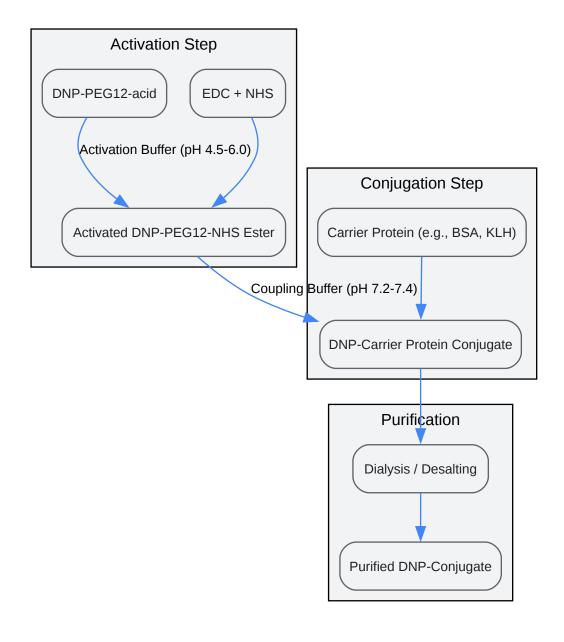


- Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated **DNP-PEG12-acid**. Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove unconjugated **DNP-PEG12-acid** and reaction byproducts by dialysis against PBS or by using a desalting column.
 - The purified DNP-carrier protein conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
- Characterization (Optional): The degree of labeling (molar ratio of DNP-PEG12 to protein) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP group).

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involving **DNP-PEG12-acid**.

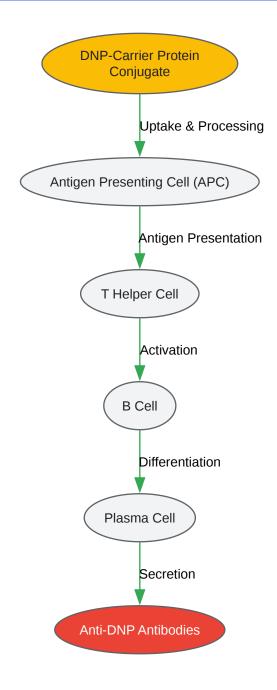




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Caption: Workflow for the conjugation of **DNP-PEG12-acid** to a carrier protein.





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Caption: Logical pathway for inducing an anti-DNP antibody response.

Applications in Research and Development

The unique properties of **DNP-PEG12-acid** make it a valuable tool in several research areas:

• Immunology and Vaccine Development: The DNP hapten is highly immunogenic when conjugated to a carrier, making it ideal for studying immune responses, developing



immunoassays (e.g., ELISA), and as a model antigen in vaccine research.[4]

- Drug Delivery: The PEG linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time.[2]
- Bioconjugation and Labeling: The terminal carboxylic acid provides a convenient handle for attaching the DNP-PEG moiety to various biomolecules for detection and purification purposes.

In conclusion, **DNP-PEG12-acid** is a readily available and versatile reagent with significant applications in immunology and bioconjugation. Its well-defined structure and reactivity, combined with the immunogenic properties of the DNP group and the benefits of the PEG linker, make it an invaluable tool for researchers and drug development professionals.

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